
Benzethonium chloride
Overview
Description
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a versatile antimicrobial agent. It is commonly used in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a multi-step process involving the reaction of benzyldimethylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is isolated through filtration and drying processes. The final product is subjected to quality control tests to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of benzethonium oxide.
Reduction: Formation of benzyldimethylamine derivatives.
Substitution: Formation of various substituted benzethonium compounds.
Scientific Research Applications
Anticancer Applications
Recent studies have identified benzethonium chloride as a promising compound in cancer therapy.
- Lung Cancer Treatment : A study demonstrated that this compound significantly induces apoptosis in lung cancer cells and inhibits their proliferation. It enhances the sensitivity of these cells to gefitinib, a common treatment for lung cancer. The compound was shown to delay tumor growth in xenograft models without causing toxicity to vital organs, indicating its potential as a therapeutic agent for lung cancer .
- Head and Neck Cancer : In another investigation, this compound was found to ablate the tumor-forming ability of FaDu cells (a hypopharyngeal squamous cancer line) and delayed the growth of xenograft tumors. It exhibited broad-spectrum antitumor activity across various human cancer cell lines without interfering with standard chemotherapeutics like cisplatin and 5-fluorouracil .
Antimicrobial Properties
This compound is widely recognized for its antimicrobial efficacy against a range of pathogens:
- Broad-Spectrum Activity : It has demonstrated effectiveness against bacteria, fungi, molds, and viruses, including methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridioides difficile, hepatitis viruses, herpes simplex virus, and human immunodeficiency virus .
- Topical Antiseptic Use : The compound is commonly used in first aid antiseptics due to its ability to kill or inhibit the growth of microorganisms on the skin. The FDA recommends concentrations of 0.1-0.2% for safe use in consumer products .
Summary of Findings
Application Area | Key Findings |
---|---|
Anticancer | Induces apoptosis; enhances sensitivity to gefitinib; effective against various cancer types |
Antimicrobial | Effective against a wide range of pathogens; used in topical antiseptics |
Mechanism of Action | Induces apoptosis via caspase activation; disrupts microbial membranes |
Safety Profile | Generally safe; minimal irritation at recommended concentrations |
Case Studies
- Lung Cancer Study : this compound was tested on A549 and H1299 lung cancer cell lines showing increased apoptosis and decreased proliferation rates after treatment .
- Head and Neck Cancer Study : High-throughput screening identified this compound as an effective agent against FaDu cells with a significant reduction in cell viability observed at low concentrations .
Mechanism of Action
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This disruption inhibits the growth and proliferation of bacteria, fungi, and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane potential loss .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different structural features.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness: Benzethonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a surfactant. Its structure allows it to be highly effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. Additionally, its use in various industries, from cosmetics to food processing, highlights its versatility and effectiveness .
Biological Activity
Benzethonium chloride (BZN) is a quaternary ammonium compound primarily known for its antimicrobial properties. Recent research has expanded its profile to include significant anticancer activities, particularly against various types of cancer cells. This article delves into the biological activity of BZN, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic compound with the molecular formula CHClN. It exhibits amphiphilic properties, making it effective in disrupting cell membranes, which is a crucial aspect of its antimicrobial activity.
Antimicrobial Activity
BZN is widely recognized for its antimicrobial effects, particularly against Gram-positive bacteria and some Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane, leading to cell lysis. Notably, Pseudomonas species show resistance to BZN, limiting its efficacy against certain pathogens .
Anticancer Activity
Recent studies have highlighted BZN's potential as an anticancer agent. The following sections summarize key findings regarding its effects on various cancer types.
- Induction of Apoptosis : BZN has been shown to induce apoptosis in cancer cells through the activation of caspases and loss of mitochondrial membrane potential. This was observed in studies involving lung cancer (A549 and H1299 cells) and head and neck cancer (FaDu cells) lines .
- Cell Cycle Arrest : BZN induces G1 phase cell cycle arrest by promoting the degradation of cyclin D1 through the ubiquitin-proteasome pathway. This mechanism reduces cell proliferation and enhances the sensitivity of cancer cells to other treatments such as gefitinib .
- Synergistic Effects with Other Therapies : In vitro studies indicate that BZN does not interfere with standard chemotherapeutics like cisplatin or 5-fluorouracil, suggesting it can be used in combination therapies without compromising their efficacy .
Efficacy in Preclinical Models
- Lung Cancer : In xenograft models, BZN significantly delayed tumor growth without evident toxicity to vital organs. The compound effectively reduced tumor volume through increased apoptosis and decreased proliferation indices .
- Head and Neck Cancer : In a high-throughput screening study involving multiple cancer cell lines, BZN demonstrated potent anticancer activity with a low IC50 value (3.8 μmol/L for FaDu cells) and effectively ablated tumor-forming abilities in vivo .
Case Studies
Properties
CAS No. |
5929-09-9 |
---|---|
Molecular Formula |
C27H42NO2.Cl.H2O C27H44ClNO3 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
InChI Key |
VAPZFIMSURJAMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
Color/Form |
COLORLESS CRYSTALS |
melting_point |
327 to 331 °F (NTP, 1992) |
physical_description |
Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |
solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
Benzethonium Chloride Monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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